molecular formula C20H15N3O2 B5350613 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5350613
M. Wt: 329.4 g/mol
InChI Key: QOJIWUIHPGJBNH-UHFFFAOYSA-N
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Description

2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a benzyloxyphenyl group

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-2-7-15(8-3-1)14-24-17-10-6-9-16(13-17)20-22-19(23-25-20)18-11-4-5-12-21-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJIWUIHPGJBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl3) and is conducted under reflux conditions.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically employs a palladium catalyst, a base like potassium carbonate (K2CO3), and a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with molecular targets such as DNA and enzymes. The oxadiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}benzene
  • **2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}thiophene

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